4-(4-Ethoxycarbonylphenyl)-2-formylphenol
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Overview
Description
4-(4-Ethoxycarbonylphenyl)-2-formylphenol is an organic compound characterized by the presence of an ethoxycarbonyl group and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(4-Ethoxycarbonylphenyl)-2-carboxyphenol.
Reduction: 4-(4-Ethoxycarbonylphenyl)-2-hydroxyphenol.
Substitution: 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ethoxycarbonyl group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the compound’s reactivity and specificity in different chemical environments.
Comparison with Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
Comparison: 4-(4-Ethoxycarbonylphenyl)-2-formylphenol is unique due to the presence of both an ethoxycarbonyl group and a formyl group on the same phenyl ring
Properties
IUPAC Name |
ethyl 4-(3-formyl-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-15(18)14(9-13)10-17/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOSXLQEIMTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685298 |
Source
|
Record name | Ethyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-71-8 |
Source
|
Record name | Ethyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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